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Guanfacine-13C, 15N3 Hydrochloride

Cat. No.: B586584
CAS No.: 1261393-21-8
M. Wt: 286.521
InChI Key: DGFYECXYGUIODH-SAKMQVQBSA-N
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Description

Fundamental Principles of Stable Isotopes in Chemical and Biological Systems

The utility of stable isotope labeling is grounded in the fundamental principles of isotope chemistry and their behavior in biological and chemical analyses.

Isotopes are variants of a particular chemical element that possess the same number of protons but differ in the number of neutrons in their atomic nucleus. clearsynth.comusgs.gov This difference in neutron number results in a difference in atomic mass. deekshalearning.com For example, carbon exists predominantly as the light isotope ¹²C, but also as the heavy stable isotope ¹³C, which contains an additional neutron. monash.edu

Crucially, from a chemical perspective, isotopes of an element are virtually identical. nih.govacs.org They share the same number of electrons and the same electron configuration, which dictates their chemical properties. usgs.gov This principle of chemical equivalence means that an isotopically labeled molecule will behave almost identically to its unlabeled counterpart in biological and chemical processes. metsol.comnih.gov While minute differences in reaction rates can occur due to the mass difference—an effect known as the kinetic isotope effect—these are often negligible or can be accounted for, allowing labeled molecules to serve as excellent tracers for their unlabeled analogues. usgs.govaap.org

In quantitative analytical chemistry, stable isotopes are indispensable tools, particularly when coupled with mass spectrometry (MS). nih.govmusechem.com A key application is their use as internal standards. musechem.com An internal standard is a compound added in a known amount to a sample to aid in the quantification of an analyte. musechem.com A stable isotope-labeled version of the analyte is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte itself. musechem.comacs.org

When a sample is processed—for instance, through extraction and chromatography—both the analyte and the stable isotope-labeled internal standard will experience similar losses and variations in instrument response. musechem.com Mass spectrometry can distinguish between the analyte and the internal standard based on their mass difference. nih.gov By comparing the signal of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved. musechem.comacs.org This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument performance, enhancing the reliability of analytical data. musechem.com

Rationale for Isotopic Labeling in Pharmaceutical Sciences

The use of stable isotope labeling is driven by the need to overcome significant analytical hurdles and to gain a deeper understanding of drug mechanisms.

Pharmaceutical research often requires the measurement of drug concentrations in complex biological matrices such as blood, plasma, and urine. bioanalyticalresearch.comtechnologynetworks.com These matrices contain a multitude of endogenous components like proteins, lipids, and salts, which can interfere with the analysis. bioanalyticalresearch.comtechnologynetworks.com This interference, known as the "matrix effect," can suppress or enhance the analytical signal, leading to inaccurate quantification. bioanalyticalresearch.comnih.gov

Stable isotope-labeled internal standards are exceptionally effective at mitigating matrix effects. nih.govmusechem.com Because the labeled standard co-elutes with the unlabeled drug during chromatographic separation and experiences the same matrix effects, the ratio of their signals remains constant and accurate. nih.gov This allows for reliable quantification of the drug even at very low concentrations amidst a complex background. nih.govbioanalyticalresearch.com The use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards is a gold standard for bioanalysis in drug development. technologynetworks.comnih.gov

Isotopically labeled compounds are powerful tools for elucidating the mechanisms of drug action, metabolism, and toxicity. nih.govnih.gov By "tracing" the labeled molecule, researchers can map its journey through the body. metsol.comclearsynth.com These studies, often referred to as ADME studies, are critical for understanding how a drug is absorbed, where it distributes in the body, how it is metabolized into other compounds, and how it is ultimately excreted. chemicalsknowledgehub.com

Overview of Guanfacine-13C, 15N3 Hydrochloride as a Research Tool

This compound is a stable isotope-labeled version of Guanfacine (B1203898) Hydrochloride. pharmaffiliates.com It is specifically designed for use as an internal standard in analytical research. targetmol.comcaymanchem.com The labeling involves the incorporation of one carbon-13 atom and three nitrogen-15 (B135050) atoms into the guanfacine structure. caymanchem.combioscience.co.uk This results in a molecule that is chemically identical to guanfacine but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. nih.gov

Its primary application is in bioanalytical methods, such as LC-MS/MS, for the precise quantification of guanfacine in biological samples like human plasma. nih.goveuropa.eu By using this compound as an internal standard, researchers can achieve accurate and reliable measurements of guanfacine concentrations during pharmacokinetic studies. nih.gov These studies are essential for characterizing how the drug is processed by the body over time. The use of this stable isotope-labeled standard ensures that the analytical data is robust and meets regulatory standards for drug development. europa.euaxios-research.com

Table 1: Chemical Properties of this compound

Property Value Source(s)
Formal Name N-(amino-15N-imino-15N-methyl-13C)-2,6-dichloro-benzeneacetamide-15N caymanchem.com
Alternate Name N-Amidino-13C, 15N3-2-(2,6-dichlorophenyl)acetamide Hydrochloride scbt.com
CAS Number 1261393-21-8 pharmaffiliates.comscbt.com
Molecular Formula C₈¹³CH₁₀Cl₃¹⁵N₃O scbt.com
Molecular Weight 286.53 scbt.com

Table 2: Research Applications of this compound

Application Description Source(s)
Internal Standard Used as an internal standard for the quantification of guanfacine in biological matrices by GC- or LC-MS. targetmol.comcaymanchem.combioscience.co.uk
Pharmacokinetic Studies Enables accurate measurement of guanfacine plasma concentrations in pharmacokinetic and safety assessment studies. nih.goveuropa.eu
Analytical Method Development Serves as a reference standard for analytical method development, validation, and quality control applications. axios-research.com

Properties

CAS No.

1261393-21-8

Molecular Formula

C9H10Cl3N3O

Molecular Weight

286.521

IUPAC Name

N-[bis(azanyl)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i9+1,12+1,13+1,14+1;

InChI Key

DGFYECXYGUIODH-SAKMQVQBSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl

Synonyms

N-(Aminoiminomethyl-13C, 15N3)-2,6-dichlorobenzeneacetamide Hydrochloride;  N-Amidino-13C, 15N3-2-(2,6-dichlorophenyl)acetamide Hydrochloride;  BS 100-141-13C, 15N3;  [(2,6-Dichlorophenyl)acetyl]guanidine-13C, 15N3 Hydrochloride;  Guanfascine-13C, 15N3

Origin of Product

United States

Advanced Bioanalytical Methodologies Utilizing Guanfacine 13c, 15n3 Hydrochloride As an Internal Standard

Theoretical Foundations of Stable Isotope Internal Standardization

The reliability of quantitative bioanalysis, particularly when using highly sensitive techniques like mass spectrometry, hinges on the ability to account for variations that can occur during the analytical process. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for this purpose. crimsonpublishers.comresearchgate.net Guanfacine-13C, 15N3 Hydrochloride, with its deliberate incorporation of heavier isotopes, is chemically and functionally almost identical to the native guanfacine (B1203898) but is distinguishable by its mass. caymanchem.comnih.gov This key difference allows it to act as a perfect comparator, added at a known concentration to every sample, to normalize for procedural inconsistencies. wuxiapptec.comspectroscopyonline.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of a target analyte in a sample. fiveable.me The fundamental principle involves adding a known amount of an isotopically enriched standard, in this case, this compound, to the sample containing the unlabeled guanfacine. spectroscopyonline.comup.ac.za After the labeled standard (spike) and the unlabeled analyte have thoroughly mixed and reached equilibrium, the sample is processed. rsc.org

During analysis by mass spectrometry, the instrument measures the ratio of the signal intensity of the native analyte to that of the stable isotope-labeled standard. up.ac.za Since the two compounds have nearly identical chemical and physical properties, any loss of analyte during sample preparation (e.g., extraction, derivatization) or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree. chromatographyonline.comnih.gov By measuring this final ratio, the initial concentration of the unlabeled guanfacine can be calculated with high accuracy, as the ratio remains constant regardless of sample loss or signal variability. fiveable.me This method effectively ties the measurement to the fundamental mole unit, establishing a direct and reliable quantification. up.ac.za

Biological samples such as plasma, urine, and tissue are inherently complex matrices. musechem.com When analyzing these samples with techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting endogenous components can interfere with the ionization of the target analyte in the MS source, a phenomenon known as matrix effects. longdom.orgwaters.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which introduce significant inaccuracies in quantification. longdom.orgresearchgate.net

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these issues. musechem.comwaters.com Because the SIL-IS shares almost identical physicochemical properties with the unlabeled analyte, it typically co-elutes during chromatography. wuxiapptec.comchromatographyonline.com Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the matrix components. wuxiapptec.comlongdom.org Since quantification is based on the ratio of the analyte signal to the internal standard signal, these effects are effectively canceled out. chromatographyonline.comlongdom.org Similarly, any analyte loss during sample preparation steps, such as liquid-liquid extraction or protein precipitation, will affect both the analyte and the SIL-IS proportionally, preserving the integrity of the final quantitative result. wuxiapptec.comnih.gov

The application of a stable isotope-labeled internal standard like this compound significantly enhances both the reproducibility (precision) and accuracy (trueness) of quantitative methods, especially in complex biological samples. nih.govmusechem.com Accuracy is improved because the SIL-IS corrects for systematic errors arising from matrix effects and inconsistent recovery between samples. crimsonpublishers.com By normalizing the analyte response, the method provides a truer measure of the actual concentration. musechem.com

Reproducibility is enhanced by compensating for random variations that occur throughout the analytical workflow. wuxiapptec.com This includes variability in sample extraction efficiency, injection volume, and instrument response from run to run. wuxiapptec.comnih.gov By using the analyte-to-internal standard ratio, these fluctuations are minimized, leading to highly consistent results across different samples and analytical batches. musechem.com This robustness is critical in regulated bioanalysis, such as in pharmacokinetic studies, where reliable data is paramount. nih.govcolab.ws For instance, a study quantifying guanfacine in human plasma using Guanfacine-13C-15N3 as the internal standard reported excellent precision, with coefficients of variation between 1.6% and 10.5%, and high accuracy, with relative errors ranging from -2.8% to 8.9%. colab.ws

Chromatographic Separation Techniques

Chromatography is an essential step in bioanalysis, serving to separate the analyte of interest from the internal standard and interfering components of the biological matrix before detection by mass spectrometry. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.

Liquid chromatography, most commonly coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the quantification of guanfacine in biological fluids due to its high sensitivity and selectivity. nih.govnih.govresearchgate.net Development of these methods involves optimizing several parameters to achieve a sharp peak shape, good separation, and a short run time.

Researchers have successfully developed and validated LC-MS/MS methods for guanfacine in plasma from various species, including rats and dogs, as well as in human plasma. nih.govcolab.wsnih.gov A common approach involves sample cleanup through protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a reversed-phase C18 or a specialized basic column. nih.govnih.govresearchgate.net The use of Guanfacine-13C, 15N3 or a similar labeled variant as the internal standard is crucial in these methods to ensure accuracy by correcting for matrix effects and other variations. nih.govcolab.ws For example, one validated method in rat plasma used a YMC BASIC column and a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile, achieving a retention time of just 1.1 minutes for both guanfacine and its labeled internal standard. nih.govresearchgate.net

Table 1: Examples of LC-MS/MS Method Parameters for Guanfacine Analysis
ParameterMethod 1 (Rat Plasma) nih.govresearchgate.netMethod 2 (Human Plasma) colab.wsMethod 3 (Dog Plasma) nih.govresearcher.life
Internal StandardGuanfacine 15N313C1Guanfacine-13C-15N3Enalaprilat (structural analog)
Sample PreparationLiquid-Liquid Extraction (LLE)Protein Precipitation (Methanol)Protein Precipitation (Acetonitrile)
LC ColumnYMC BASIC (50 x 2.0 mm, 3.5 µm)Not specifiedC18 column
Mobile Phase10 mM Ammonium Formate (pH 4.0) : Acetonitrile (70:30)Not specifiedMethanol : Water (0.1% Formic Acid)
Flow Rate0.3 mL/minNot specifiedNot specified
Detection (MRM Transitions)Guanfacine: 246.0→159.0; IS: 252.0→161.1Guanfacine: 246.1→60.1; IS: 250.0→159.1Guanfacine: 246.2→159.0; IS: 349.2→205.9
Linear Range50 - 10,000 pg/mL0.05 - 10 ng/mL0.1 - 20 ng/mL

While less common than LC-MS for compounds like guanfacine, gas chromatography-mass spectrometry (GC-MS) offers an alternative analytical approach. Due to the polar amine functional group and low volatility of guanfacine, a derivatization step is typically required to make it suitable for GC analysis. oup.com This step converts the analyte into a more volatile and thermally stable derivative.

One study detailed a validated GC-MS method for determining guanfacine in urine. oup.comnih.gov The method involved a liquid-liquid extraction followed by derivatization with heptafluorobutyric anhydride (B1165640) (HFBA). oup.com Although this specific study used protriptyline, a structurally similar compound, as the internal standard, a stable isotope-labeled standard like Guanfacine-13C, 15N3 would be the ideal choice to correct for variability in both the extraction and the two-step derivatization process. oup.comresearchgate.net The separation was achieved on a DB-5 capillary column, which is a common, robust column suitable for a wide range of analytes. oup.comnih.gov

Table 2: Example of GC-MS Method Parameters for Guanfacine Analysis in Urine oup.comnih.gov
ParameterMethod Details
Internal Standard UsedProtriptyline (structural analog)
Sample PreparationLiquid-Liquid Extraction (Ethyl Acetate)
Derivatization AgentHeptaflurobutyric Anhydride (HFBA)
GC ColumnJ&W DB-5 (30 m x 0.32 mm, 0.25 µm)
Injector Temperature250°C
MS Transfer Line Temp280°C
Detection (SIM Ions, m/z)Guanfacine: 86.1, 272.1, 274.1; IS: 189.1, 191.1
Linear Range0.1 - 2.0 mg/L

Mass Spectrometric Detection Techniques

Mass spectrometry has become the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids. nih.gov For guanfacine analysis, various mass spectrometric techniques are employed, with the choice of instrument and method depending on the specific requirements of the study.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly utilizing a triple quadrupole mass spectrometer, is a widely adopted technique for the targeted quantification of guanfacine in biological samples like plasma and urine. colab.wsnih.govmdpi.com This method offers high selectivity and sensitivity, making it ideal for detecting the low concentrations of guanfacine often found in clinical and preclinical studies. researchgate.nettandfonline.com

Several studies have detailed the use of LC-MS/MS for guanfacine quantification. For instance, a method developed for rat plasma used parent-to-product ion transitions of m/z 246.0→159.0 for guanfacine and m/z 252.0→161.1 for Guanfacine-15N3, 13C1. nih.govresearchgate.net Another study in human plasma reported transitions of m/z 246.1→60.1 for guanfacine and m/z 250.0→159.1 for Guanfacine-13C-15N3. colab.wsbenthamdirect.comresearchgate.net These specific transitions ensure that only the compounds of interest are detected and quantified. The use of a stable isotope-labeled internal standard like Guanfacine-13C, 15N3 is crucial as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and reliable quantification. scispace.comnih.govfrontiersin.org

The sample preparation for LC-MS/MS analysis of guanfacine often involves techniques like liquid-liquid extraction (LLE) or protein precipitation to remove interferences from the biological matrix. colab.wsbenthamdirect.comnih.gov

Table 1: Exemplary LC-MS/MS Parameters for Guanfacine Quantification

ParameterGuanfacineGuanfacine-13C, 15N3 HClReference
Precursor Ion (m/z) 246.0252.0 nih.govresearchgate.net
Product Ion (m/z) 159.0161.1 nih.govresearchgate.net
Precursor Ion (m/z) 246.1250.0 colab.wsbenthamdirect.com
Product Ion (m/z) 60.1159.1 colab.wsbenthamdirect.com

This table presents a compilation of mass transition data from different research articles and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) mass spectrometry, offers an alternative and, in some cases, a superior approach to triple quadrupole MS for guanfacine analysis. researchgate.net HRMS provides significantly higher mass resolution and accuracy, which enhances specificity by allowing for the differentiation of the analyte from isobaric interferences (compounds with the same nominal mass but different elemental compositions).

In the context of guanfacine analysis, HRMS can be used to generate extracted exact mass ion current profiles for both guanfacine and its stable-isotope labeled internal standard. researchgate.net This high degree of mass accuracy provides an additional layer of confirmation for the identity of the analyte, which is particularly valuable in complex biological matrices. While triple quadrupole MS relies on specific fragmentation patterns (MRM), HRMS can provide full-scan data, enabling retrospective analysis for metabolites or other compounds of interest without the need for predefined transitions.

One study compared the performance of a QTRAP (a hybrid triple quadrupole linear ion trap mass spectrometer) with an Exactive Orbitrap HRMS for guanfacine analysis. researchgate.net Both instruments were coupled with liquid chromatography and utilized a stable-isotope-labeled internal standard. This highlights the applicability of both targeted (MS/MS) and high-resolution (HRMS) approaches in the bioanalysis of guanfacine.

To achieve the best performance in a bioanalytical method using a stable isotope-labeled internal standard like Guanfacine-13C, 15N3, careful optimization of mass spectrometric parameters is essential. researchgate.net This optimization process aims to maximize the signal intensity of both the analyte and the internal standard while minimizing background noise and potential interferences.

Key parameters that are typically optimized include:

Ionization Source Parameters: The electrospray ionization (ESI) source settings, such as source temperature, nebulizer gas pressure, heater gas pressure, curtain gas pressure, and ion spray voltage, are adjusted to ensure efficient ionization of both guanfacine and its labeled counterpart. researchgate.net For instance, one method reported an optimized source temperature of 500°C and an ion spray voltage of 5500 V. researchgate.net

Compound-Specific Parameters: These include the declustering potential (DP) and collision energy (CE). The declustering potential is optimized to prevent in-source fragmentation of the precursor ions, while the collision energy is adjusted to achieve the most abundant and stable product ions for both the analyte and the internal standard in the collision cell. researchgate.net

Gas Pressures: The pressures of the collision gas (CAD gas) and other nebulizing gases are optimized to ensure efficient fragmentation and ion transmission. researchgate.net

The goal of this optimization is to find a set of parameters that provides a robust and sensitive response for both the unlabeled guanfacine and the Guanfacine-13C, 15N3 internal standard, ensuring that the ratio of their peak areas remains consistent across the calibration range. researchgate.net

Bioanalytical Method Validation Considerations

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. nih.gov When using this compound as an internal standard, the validation process assesses various parameters to demonstrate that the method is accurate, precise, and specific for the quantification of guanfacine in the given biological matrix. researchgate.net

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. researchgate.netnih.gov

For guanfacine assays using Guanfacine-13C, 15N3 as an internal standard, linearity has been demonstrated over various concentration ranges depending on the study's requirements and the sensitivity of the instrument. For example, one method in rat plasma was validated over a concentration range of 50.00 to 10,000.00 pg/mL. nih.govresearchgate.net Another study in human plasma demonstrated linearity from 0.0500 to 10.0 ng/mL. colab.wsbenthamdirect.com A weighted linear regression model, often 1/x² or 1/c², is typically used to ensure the best fit of the data, especially at the lower end of the calibration range. nih.goveuropa.eu The correlation coefficient (r or r²) is expected to be close to 1, indicating a strong linear relationship. researchgate.netsid.ir

Table 2: Reported Linearity Ranges for Guanfacine Bioanalytical Methods

MatrixLinearity RangeInternal StandardReference
Rat Plasma50.00–10,000.00 pg/mLGuanfacine-15N3, 13C1 nih.govresearchgate.net
Human Plasma0.0500–10.0 ng/mLGuanfacine-13C-15N3 colab.wsbenthamdirect.com
Human Whole Blood0.25–250 ng/mLStable Isotope Labeled IS nih.gov
Human Blood (DBS)0.01–25 ng/mLNot specified tandfonline.com

This table summarizes linearity data from various studies and is for informational purposes.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy is the closeness of the mean test results to the true value. nih.gov Both intra-batch (within a single analytical run) and inter-batch (between different analytical runs) precision and accuracy are evaluated during method validation. researchgate.net

These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) within the calibration range. researchgate.net The precision is expressed as the coefficient of variation (%CV), and the accuracy is expressed as the percentage of the nominal concentration. colab.wsbenthamdirect.com

In a validated method for guanfacine in human plasma using Guanfacine-13C-15N3, the total precision (%CV) was reported to be between 1.6% and 10.5%, and the accuracy (relative error) ranged from -2.8% to 8.9%. colab.wsbenthamdirect.com These values are well within the typical acceptance criteria for bioanalytical method validation, which generally require the %CV to be ≤15% (or ≤20% at the lower limit of quantification, LLOQ) and the accuracy to be within ±15% (or ±20% at the LLOQ) of the nominal value.

The use of a stable isotope-labeled internal standard like Guanfacine-13C, 15N3 is instrumental in achieving high precision and accuracy, as it effectively compensates for variability in sample preparation and instrument response. scispace.com

Determination of Analytical Selectivity and Specificity

In bioanalytical method validation, selectivity is the ability of the method to differentiate and quantify the analyte of interest from other components in the sample, while specificity refers to the method's ability to unequivocally measure the analyte. europa.eu When using this compound as an internal standard, the selectivity and specificity of an assay for guanfacine are rigorously tested.

A key validation procedure involves the analysis of blank biological matrix samples (e.g., human plasma) from at least six different sources to investigate the presence of interfering substances. nalam.ca The response of any interfering components at the retention time of guanfacine should not exceed 20% of the response at the lower limit of quantification (LLOQ). nalam.ca Similarly, for the internal standard, this compound, the interference should not be more than 5% of its response in the LLOQ sample. nalam.ca

One study details a high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method for guanfacine in human plasma which utilized Guanfacine-13C, 15N3 as the internal standard. colab.ws The method demonstrated high selectivity, with no significant impact from ion suppression in the plasma matrix. colab.wsfrontiersin.org The specific mass transitions monitored were m/z 246.1→60.1 for guanfacine and m/z 250.0→159.1 for Guanfacine-13C, 15N3, ensuring that each compound was distinctly measured. colab.ws

Table 1: Representative Selectivity Data for Guanfacine Analysis

Parameter Acceptance Criteria Result
Analyte Interference Response in blank matrix <20% of LLOQ response Pass
Internal Standard Interference Response in blank matrix <5% of IS response in LLOQ Pass

This table represents typical outcomes from selectivity experiments as mandated by regulatory guidelines. The use of a high-purity SIL internal standard like this compound is crucial for meeting these criteria.

Stability of the Labeled Compound within Analytical Processes

The chemical stability of an analyte and its internal standard in a given matrix is a critical parameter evaluated under various conditions to ensure the reliability of the analytical results over time. europa.eu For this compound, its stability must be demonstrated to be comparable to that of unlabeled guanfacine throughout the sample lifecycle, from collection to analysis.

Stability evaluations typically include:

Freeze-Thaw Stability: Assessing the impact of repeated freezing and thawing cycles on the analyte and internal standard.

Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period that simulates the sample preparation and handling time.

Long-Term Stability: Determining stability over extended periods of storage at specified low temperatures.

Stock Solution Stability: Ensuring the integrity of the stock solutions of both the analyte and the internal standard under their storage conditions.

In a validated LC-MS/MS method for guanfacine in beagle dog plasma, stability studies confirmed that both the analyte and the internal standard were stable during sample preparation and analysis. researcher.lifenih.gov While this particular study used a different internal standard, the principles and expected outcomes are directly applicable to methods employing this compound. The use of a SIL internal standard is advantageous as it is expected to have identical chemical properties and therefore mirror the stability of the unlabeled analyte. scispace.comnih.gov However, it is essential to confirm that no isotope exchange reactions occur under the tested conditions. europa.eu

Table 2: Summary of Stability Evaluation for Guanfacine and Internal Standard

Stability Test Conditions Result (Accuracy % / Precision %RSD)
Freeze-Thaw Stability 3 cycles, -20°C to room temperature Within acceptable limits (typically ±15%)
Short-Term Stability 24 hours at room temperature Within acceptable limits (typically ±15%)
Long-Term Stability 30 days at -80°C Within acceptable limits (typically ±15%)
Post-Preparative Stability 48 hours in autosampler Within acceptable limits (typically ±15%)

This table presents a summary of typical stability study results for guanfacine bioanalysis. The stability of this compound is expected to parallel that of guanfacine.

The robust nature of the carbon-13 and nitrogen-15 (B135050) labels in this compound makes it less susceptible to the isotopic exchange issues that can sometimes be observed with deuterium-labeled standards, further solidifying its role as a reliable internal standard in demanding bioanalytical applications. acanthusresearch.comnih.gov

Table of Mentioned Chemical Compounds

Compound Name
Guanfacine
This compound
Acetonitrile
Methanol
Formic acid
Enalaprilat

The Role of this compound in Advancing Pharmacological Research

The isotopically labeled compound this compound serves as a critical tool in modern drug metabolism and pharmacokinetic (DMPK) research. Its structure, incorporating stable isotopes of carbon-13 (¹³C) and nitrogen-15 (¹⁵N), allows for precise tracking and quantification in complex biological systems without the safety and disposal concerns associated with radiolabeled compounds. This article explores the specific applications of this compound in mechanistic pharmacological and metabolic research, focusing on its utility in both in vitro and pre-clinical settings.

Applications in Mechanistic Pharmacological and Metabolic Research

Quantitative Analysis in Pre-clinical Biological Systems

Biofluid Analysis in Non-human Models

Preclinical studies in non-human models are a cornerstone of drug development, providing critical data on a drug's behavior before human trials. This compound is instrumental in the analysis of biofluids such as plasma and urine in these animal models. europa.eu

In studies with rats and dogs administered radiolabeled guanfacine, significant differences in metabolic profiles were observed. tga.gov.au The major circulating metabolite in dogs was dihydro-diol guanfacine, while in rats, dogs, and cynomolgus monkeys, sulfate conjugates of hydroxy guanfacine were prominent. tga.gov.au At the time of maximum plasma concentration (Tmax) in rats and dogs, the parent drug constituted only a small fraction of the total radioactivity, indicating extensive metabolism. tga.gov.au

Furthermore, research in rats has shown that guanfacine and its metabolites are excreted into milk and can cross the placenta to enter fetal tissues, albeit at much lower concentrations than in the maternal bloodstream. tga.gov.au These findings, facilitated by the use of labeled compounds, are crucial for understanding the disposition of the drug in different physiological states.

Table 2: Guanfacine Metabolites in Non-human Models

Animal ModelMajor Circulating Metabolites
DogDihydro-diol guanfacine, Sulfate conjugates of hydroxy guanfacine tga.gov.au
RatSulfate conjugates of hydroxy guanfacine tga.gov.au
Cynomolgus MonkeySulfate conjugates of hydroxy guanfacine tga.gov.au

Mechanistic Investigations of Drug-Drug Interactions Using Labeled Tracers

The potential for drug-drug interactions (DDIs) is a significant consideration in clinical practice. This compound is a valuable tool for investigating the mechanisms of these interactions. symeres.com

Guanfacine is metabolized by CYP3A4, making it susceptible to interactions with drugs that induce or inhibit this enzyme. tga.gov.audrugbank.com For example, co-administration with a strong CYP3A4 inducer like rifampin can significantly decrease guanfacine exposure. tga.gov.au Conversely, inhibitors of CYP3A4 can increase guanfacine levels.

Studies have also explored interactions with other medications. For instance, when co-administered with lisdexamfetamine (B1249270) dimesylate, a slight, non-clinically significant increase in guanfacine plasma concentrations was observed. hres.ca In another study, co-administration with valproic acid resulted in increased concentrations of valproic acid, possibly due to competitive inhibition of glucuronidation, a metabolic pathway for both drugs. tga.gov.au The use of labeled tracers like this compound allows for precise quantification of these changes in drug levels, helping to elucidate the underlying mechanisms of interaction. symeres.com

Table 3: Investigated Drug-Drug Interactions with Guanfacine

Interacting DrugEffect on GuanfacinePotential Mechanism
Rifampin (CYP3A4 inducer)Decreased exposure tga.gov.auInduction of CYP3A4 metabolism tga.gov.au
Lisdexamfetamine dimesylateMinor increase in maximum plasma concentration hres.caNot specified
Valproic acidNo direct effect on guanfacine, but increased valproic acid levels tga.gov.auCompetitive inhibition of glucuronidation tga.gov.au

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride with high isotopic purity?

  • Methodological Answer : Multi-step synthesis protocols optimized for stable isotope incorporation are critical. For example, adapted synthetic routes (e.g., from <sup>13</sup>C/<sup>15</sup>N-labeled precursors) should achieve >50% yield per step, with final purification via crystallization or chromatography. Isotopic purity (≥98%) must be validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Q. How should researchers validate the use of Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride as an internal standard in quantitative LC-MS/MS assays?

  • Methodological Answer : Co-elution studies with unlabeled guanfacine ensure retention time matching. Isotopic interference should be minimized by verifying that the <sup>13</sup>C/<sup>15</sup>N3 label does not overlap with other metabolites or matrix components. Calibration curves using labeled vs. unlabeled standards must demonstrate linearity (R<sup>2</sup> > 0.99) and low variability (<5% CV) .

Q. What analytical techniques are essential for confirming isotopic enrichment and chemical stability of Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride?

  • Methodological Answer :

  • LC-HRMS : Quantifies isotopic purity and detects impurities (e.g., unlabeled species).
  • NMR spectroscopy : Confirms <sup>13</sup>C/<sup>15</sup>N incorporation at specific positions.
  • Stability testing : Accelerated degradation studies (e.g., exposure to light, heat, or humidity) assess isotopic integrity under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data between α2-adrenergic receptor (α2-AR) and imidazoline receptor assays involving Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride?

  • Methodological Answer : Cross-reactivity studies are required. For example:

  • Use radioligand binding assays with subtype-specific α2-AR (α2A, α2B, α2C) and imidazoline receptor-1 (I1) preparations.
  • Compare labeled vs. unlabeled guanfacine binding affinities (Ki) to isolate isotope effects.
  • Validate selectivity via knockout cell lines or receptor antagonists (e.g., yohimbine for α2-AR) .

Q. What experimental design considerations are critical for in vivo pharmacokinetic (PK) studies using Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride as a tracer?

  • Methodological Answer :

  • Dose calibration : Ensure labeled compound does not exceed 1% of endogenous guanfacine levels to avoid saturation.
  • Matrix effects : Plasma/serum samples must be analyzed for isotopic dilution by endogenous metabolites.
  • Tracer stability : Monitor in vivo demethylation or isotopic exchange via terminal blood/tissue analysis .

Q. How can researchers address discrepancies in isotopic purity measurements between LC-MS and NMR data?

  • Methodological Answer :

  • Cross-validation : Use orthogonal methods (e.g., isotope ratio mass spectrometry for bulk <sup>13</sup>C/<sup>15</sup>N analysis).
  • Error source identification : Check for NMR solvent interference or LC-MS ion suppression.
  • Statistical reconciliation : Apply multivariate analysis to harmonize data from multiple instruments .

Methodological Challenges and Solutions

Q. What strategies optimize the synthesis yield of Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride while maintaining isotopic fidelity?

  • Answer :

  • Use <sup>13</sup>C/<sup>15</sup>N-enriched starting materials with ≥99% isotopic purity.
  • Optimize reaction conditions (e.g., temperature, pH) to minimize isotopic scrambling.
  • Implement inline purification (e.g., preparative HPLC) to remove unlabeled byproducts .

Q. How should researchers correct for isotopic impurity effects in metabolic flux analysis using Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 Hydrochloride?

  • Answer :

  • Quantify impurity profiles (e.g., M+1, M+2 peaks) via high-resolution MS.
  • Apply mathematical correction algorithms (e.g., isotope dilution equations) to adjust flux calculations.
  • Validate with control experiments using synthetic impurity standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.